molecular formula C7H11N3O2 B1413285 1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1803599-66-7

1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1413285
CAS No.: 1803599-66-7
M. Wt: 169.18 g/mol
InChI Key: NMDNBGLZSZSXEI-UHFFFAOYSA-N
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Description

Historical Development of Triazole Chemistry

The study of triazoles began in 1885 with Bladin’s identification of the five-membered aromatic ring containing three nitrogen atoms. Early research focused on synthesizing derivatives for dyestuffs and pharmaceuticals. The discovery of antifungal azoles in the 1940s, such as fluconazole and voriconazole, marked a turning point in medicinal applications. The development of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized triazole synthesis by enabling regioselective 1,4-disubstituted products. These advancements laid the groundwork for functionalized triazoles like 1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid, which emerged as intermediates in drug design due to their stability and hydrogen-bonding capabilities.

Position in Heterocyclic Chemistry

This compound belongs to the 1,2,4-triazole subclass, distinguished by nitrogen atoms at positions 1, 2, and 4. Its structure combines a carboxylic acid group at position 3 and a tert-butyl substituent at position 1, enhancing steric bulk and lipophilicity. This modification improves metabolic stability compared to unsubstituted triazoles, making it valuable in agrochemicals and protease inhibitors. The compound’s planar aromatic ring allows π-π stacking interactions, while the carboxylic acid enables salt formation or coordination with metal ions.

Classification and Nomenclature Systems

The compound is systematically named using IUPAC rules:

  • Root : 1H-1,2,4-triazole (indicating hydrogen at position 1).
  • Substituents :
    • tert-Butyl group at position 1.
    • Carboxylic acid (-COOH) at position 3.

SMILES : CC(C)(C)N1C=NC(=N1)C(=O)O
InChIKey : NMDNBGLZSZSXEI-UHFFFAOYSA-N

Table 1 : Nomenclature and Structural Descriptors

Property Value
IUPAC Name This compound
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
CAS Registry Number 1803599-66-7

Comparative Analysis with 1,2,3-Triazole Structural Isomers

1,2,4-Triazoles differ from 1,2,3-triazoles in nitrogen atom positioning, leading to distinct electronic and steric properties:

Table 2 : Key Differences Between 1,2,4- and 1,2,3-Triazole Isomers

Property 1,2,4-Triazole 1,2,3-Triazole
Aromatic Stabilization Higher due to symmetric π-electron distribution Lower due to adjacent nitrogen atoms
Synthetic Accessibility Often via cyclocondensation of hydrazides Dominated by Huisgen cycloaddition
Biological Relevance Common in fungicides (e.g., mefentrifluconazole) Used in antiviral agents (e.g., cefatrizine)

The tert-butyl group in this compound reduces ring electron density, decreasing susceptibility to oxidative degradation compared to 1,2,3-triazole analogs. Additionally, the carboxylic acid at position 3 facilitates hydrogen bonding, unlike 1,2,3-triazoles where carboxylation typically occurs at position 4.

Properties

IUPAC Name

1-tert-butyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-7(2,3)10-4-8-5(9-10)6(11)12/h4H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDNBGLZSZSXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803599-66-7
Record name 1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired triazole ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group, leading to a variety of products.

    Substitution: The tert-butyl group or the carboxylic acid functionality can be substituted with other groups to create new compounds with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional functional groups, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Structure

The compound features a triazole ring, which is a common motif in many bioactive compounds, contributing to its biological activity. The presence of the tert-butyl group enhances its lipophilicity, which can influence its interaction with biological targets.

Chemistry

1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and materials science.

ApplicationDescription
Building BlockUsed in the synthesis of pharmaceuticals and agrochemicals
Coordination ChemistryActs as a ligand for metal complexes

Biology

Research has shown that this compound exhibits potential antimicrobial and anticancer properties. It interacts with various biological targets, influencing enzyme activity and cellular processes.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of triazole compounds, including this compound, showed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : In vitro studies indicated that this compound could inhibit the proliferation of certain cancer cell lines by inducing apoptosis through modulation of key signaling pathways.

Medicine

The compound is being investigated for its role as a pharmaceutical intermediate , particularly in the development of drugs targeting fungal infections and cancer therapies. Its structural similarity to other triazole derivatives positions it as a candidate for further development.

Medical ApplicationPotential Use
Antifungal AgentsTargeting fungal infections
Cancer TherapyModulating cancer cell growth

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and as a precursor for various industrial processes. Its chemical stability and reactivity make it suitable for large-scale applications.

Mechanism of Action

The mechanism of action of 1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid with structurally related triazole-3-carboxylic acid derivatives, highlighting differences in substituents, molecular properties, and biological activities.

Compound Name Substituents (N1, C5) Molecular Weight (g/mol) Key Biological Activity/Application Synthesis Pathway & Notes References
This compound N1: tert-butyl; C5: H 324.17 (inferred) Not explicitly reported (likely scaffold) Likely derived from triazole-3-carboxylic acid intermediates
1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid N1: 3-chlorophenyl; C5: methyl 239.67 CDK2/cyclin A and CDK4/cyclin D inhibition (IC50: <30 µM in cancer cells) Three-step synthesis; automated purification
1-(2,6-Dichlorophenyl)-5-isopropyl-1H-1,2,4-triazole-3-carboxylic acid N1: 2,6-dichlorophenyl; C5: isopropyl 332.20 Angiogenesis suppression (HIF pathway inhibition) Hydrolysis of ester precursor (92% yield)
1-(3-Chlorophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid N1: 3-chlorophenyl; C5: phenyl 299.71 Discontinued product; scaffold potential Commercial synthesis (CymitQuimica)
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N1: H; C5: bromine 191.97 Not explicitly reported (building block) Direct halogenation of triazole core
1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxylic acid (RTCOOH) N1: ribofuranosyl; C5: H 259.20 Nucleoside analog (ribavirin metabolite) Enzymatic phosphorylation pathways

Structural and Functional Differences

  • Substituent Effects: tert-butyl vs. However, it may improve metabolic stability and passive membrane permeability . Electron-Withdrawing Groups: Chlorine or bromine substituents (e.g., ) enhance electrophilicity, which can influence reactivity in nucleophilic environments or interactions with charged residues in proteins .
  • Biological Activity: Aromatic-substituted derivatives (e.g., 3-chlorophenyl in ) exhibit kinase inhibitory activity, while the tert-butyl variant’s role remains underexplored but may serve as a scaffold for drug-like molecules . Ribofuranosyl derivatives () act as nucleoside analogs, highlighting the impact of substituents on targeting specific biochemical pathways .

Biological Activity

1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid (C7H11N3O2) is a heterocyclic organic compound belonging to the triazole family. Its unique structure, featuring a tert-butyl group and a carboxylic acid functionality, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, pharmacological properties, and potential applications in medicine and research.

Chemical Structure and Properties

  • Molecular Formula : C7H11N3O2
  • CAS Number : 1803599-66-7
  • IUPAC Name : this compound
  • Physical Properties :
    • Boiling Point : Approximately 345.1 °C
    • Density : 1.26 g/cm³
    • pKa : 3.60

The precise biological targets of this compound remain largely unidentified; however, it is known to interact with various enzymes and proteins:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways by binding to their active sites. This interaction can lead to altered enzyme activity and subsequent changes in cellular biochemical processes.
  • Cellular Effects : It influences cell signaling pathways and gene expression, potentially affecting cell growth and differentiation. For instance, it may modulate the activity of transcription factors that regulate gene expression critical for cellular function.

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. The ability of this compound to inhibit specific enzymes may also extend to cancer-related pathways. Studies on similar compounds suggest they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of angiogenesis .

Biochemical Analysis

The compound has been shown to interact with radical scavenging assays. In vitro studies demonstrate that it can suppress oxidative stress markers at certain concentrations. For example, it exhibits mild radical scavenging activity against models such as DPPH and ABTS at concentrations around 104M10^{-4}M but shows no significant effect at lower concentrations .

ADME Properties

Currently, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well characterized. However, predictions suggest favorable pharmacokinetic profiles due to its small molecular size and functional groups conducive to biological interactions.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
1H-1,2,3-TriazoleStructureAntimicrobial and anticancer activities
1H-1,2,4-TriazoleSimilar structure without tert-butyl groupKnown for enzyme inhibition
5-substituted TriazolesVaries based on substitutionDiverse biological activities including anticonvulsant effects

Study on Radical Scavenging Activity

In a comparative study involving several triazole derivatives including this compound:

  • At 104M10^{-4}M, the compound showed a radical scavenging activity (RSA) of approximately 10%10\% against DPPH.
  • The activity decreased significantly at lower concentrations ( ).

Anticancer Activity Assessment

In another study focusing on related triazoles:

  • Compounds demonstrated dose-dependent inhibition of cancer cell lines in vitro.
  • The mechanism involved modulation of metabolic pathways crucial for tumor growth ( ).

Q & A

Q. What are the key steps in synthesizing 1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid?

Methodological Answer: The synthesis typically involves:

  • Cyclocondensation : Reacting a substituted hydrazine with a carboxylic acid derivative (e.g., ethyl β-N-Boc-oxalamidrazone) under reflux with anhydrous pyridine and acetyl chloride to form the triazole ring .
  • Deprotection : Removal of protecting groups (e.g., tert-butoxycarbonyl) under acidic or basic conditions, followed by purification via column chromatography using silica gel and solvent systems like ethyl acetate-hexane .
  • Characterization : Confirm structure using 1H NMR^{1}\text{H NMR} (e.g., tert-butyl protons at ~1.3 ppm) and 13C NMR^{13}\text{C NMR} (carboxylic acid carbonyl at ~170 ppm) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR^{1}\text{H NMR}: Identify tert-butyl protons as a singlet at δ 1.3–1.5 ppm and triazole protons at δ 8.5–9.0 ppm .
    • 13C NMR^{13}\text{C NMR}: Carboxylic acid carbonyl appears at ~170 ppm; tert-butyl carbons at ~28–30 ppm (CH3_3) and ~60–65 ppm (quaternary C) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., parent ion [M+H]+^+ at m/z 198.1) and fragmentation patterns .
  • HPLC : Assess purity using reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) .

Q. What are the solubility and stability considerations for this compound?

Methodological Answer:

  • Solubility : Sparingly soluble in water (~6.1 g/L at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or hot ethanol .
  • Stability : Store at 2–8°C under inert gas (N2_2) to prevent hydrolysis of the tert-butyl group or decarboxylation. Stability tests via TLC or HPLC are recommended .

Advanced Research Questions

Q. How can reaction yields be optimized given steric hindrance from the tert-butyl group?

Methodological Answer:

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)2_2) to facilitate coupling reactions hindered by steric bulk .
  • Solvent Effects : High-polarity solvents (e.g., DMF) enhance solubility of intermediates. Microwave-assisted synthesis may reduce reaction time .
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions like decomposition .

Q. How to resolve discrepancies in reported melting points (e.g., 177–178°C vs. 195–200°C)?

Methodological Answer:

  • Recrystallization : Purify via slow cooling in ethanol/water mixtures to obtain uniform crystals.
  • Purity Assessment : Use differential scanning calorimetry (DSC) to detect polymorphic variations or impurities affecting melting ranges .
  • Analytical Cross-Validation : Compare data across multiple techniques (e.g., NMR, elemental analysis) to confirm compound identity .

Q. What computational approaches predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Docking Studies : Model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites for derivatization .

Q. How to design cytotoxicity assays for triazole-carboxylic acid derivatives?

Methodological Answer:

  • Cell Line Selection : Test against cancer lines (e.g., MCF-7, HepG2) using MTT assays. Include normal cell lines (e.g., HEK293) for selectivity .
  • Dose-Response Curves : Use concentrations ranging from 1–100 µM; IC50_{50} values below 10 µM indicate high potency .
  • Mechanistic Studies : Perform flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) .

Data Contradiction Analysis

Q. Why do synthesis protocols for similar triazole derivatives vary in reaction conditions?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., carboxylic acid) slow nucleophilic attacks, requiring longer reflux times compared to methyl derivatives .
  • Scale Dependency : Milligram-scale reactions may use column chromatography, while larger scales employ recrystallization for cost efficiency .

Q. How to validate the compound’s role as a metabolite or impurity in pharmaceuticals?

Methodological Answer:

  • LC-MS/MS : Quantify trace levels in biological matrices (e.g., plasma) using MRM transitions specific to the compound .
  • Synthetic Reference Standards : Compare retention times and spectral data with certified standards (e.g., LGC Standards) .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid

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